

# 1-(2-Chlorophenyl)piperazine hydrochloride

## basic research applications

**Author:** BenchChem Technical Support Team. **Date:** May 2026

### Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine  
hydrochloride

CAS No.: 55974-33-9

Cat. No.: B3029160

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## Technical Guide: 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP)

### Applications in Serotonergic Pharmacology & Medicinal Chemistry

#### Executive Summary & Chemical Identity[1]

1-(2-Chlorophenyl)piperazine (oCPP) is a privileged pharmacophore in the design of atypical antipsychotics and antidepressants. While often overshadowed by its isomer mCPP (the primary metabolite of Trazodone), oCPP serves a distinct role as a selectivity probe for 5-HT receptors and a synthetic intermediate for "long-chain arylpiperazine" (LCAP) drugs.

Unlike mCPP, which acts as a non-selective 5-HT receptor agonist (particularly 5-HT

), the ortho-substitution in oCPP introduces steric constraints that alter its binding profile, often favoring antagonism or partial agonism at 5-HT

and adrenergic

receptors depending on the attached linker.

## Chemical Profile

Property	Data
Chemical Name	1-(2-Chlorophenyl)piperazine hydrochloride
Common Abbreviation	oCPP · HCl
CAS Number	41202-32-8 (HCl salt); 39512-50-0 (Free base)
Molecular Formula	C H ClN · HCl
Molecular Weight	233.14 g/mol (Salt); 196.68 g/mol (Base)
Solubility	Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane)
Key Structural Feature	Ortho-chlorine atom provides steric bulk, preventing metabolic hydroxylation at the para-position relative to the piperazine nitrogen.

## Pharmacological Profile & Research Applications[2][3][4]

### The "Ortho-Effect" in Receptor Binding

In Structure-Activity Relationship (SAR) studies, oCPP is utilized to determine the topological requirements of the serotonin binding pocket. The ortho-chlorine forces the phenyl ring to adopt a specific torsion angle relative to the piperazine ring, distinct from the meta (mCPP) or para (pCPP) isomers.

- 5-HT

Receptor: oCPP derivatives frequently exhibit high affinity for 5-HT

. The ortho substituent often enhances selectivity against 5-HT compared to para-substituted analogs.

- **Adrenergic Activity:** oCPP displays significant affinity for  $\alpha$ -adrenoceptors, a property often exploited in the design of multi-target antipsychotics (e.g., to induce sedation or modulate blood pressure).
- **Metabolic Stability:** The ortho-Cl blocks specific metabolic pathways, making oCPP-based drugs often more metabolically stable than their unsubstituted counterparts.

## Comparative Pharmacology (oCPP vs. mCPP)

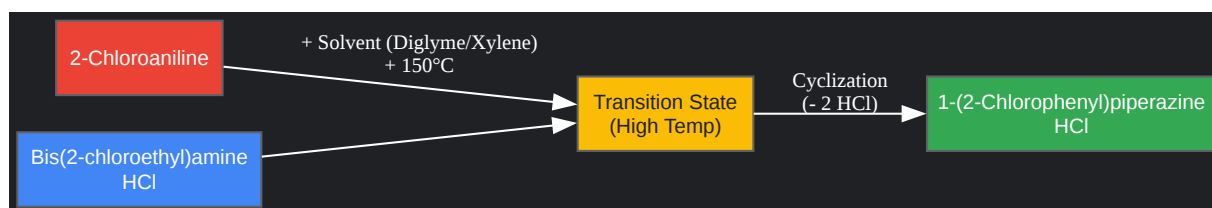
Feature	oCPP (2-Chloro)	mCPP (3-Chloro)
Primary Role	Synthetic Intermediate / SAR Probe	Active Metabolite / Challenge Agent
Parent Drugs	Eniprazole, various experimental LCAPs	Trazodone, Nefazodone
5-HT Activity	Moderate Affinity / Antagonist (context-dependent)	High Affinity / Agonist (Panicogenic)
Behavioral Effect	Sedative / Anxiolytic potential	Anxiogenic (induces anxiety/panic)

## Experimental Protocols

### Synthesis of 1-(2-Chlorophenyl)piperazine HCl

Rationale: Commercial batches can contain aniline impurities. For high-precision binding assays, in-house synthesis via cyclization ensures purity.

Reaction Scheme: Nucleophilic substitution of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.



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Caption: Thermal cyclization pathway for oCPP synthesis.

#### Step-by-Step Protocol:

- Reagents: Combine 2-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in a high-boiling solvent (e.g., Diglyme or Xylene).
- Reflux: Heat the mixture to reflux (approx. 150–160°C) for 24–48 hours. Note: The high temperature is energetic enough to overcome the steric hindrance of the ortho-chlorine.
- Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.
- Filtration: Filter the solid.
- Purification (Critical): Recrystallize from Ethanol/Water or Isopropanol to remove unreacted aniline (which is toxic and interferes with binding assays).
- Validation: Verify purity via HPLC (>98%) and NMR.

## In Vitro Radioligand Binding Assay (5-HT )

Rationale: To determine the

of oCPP or its derivatives.

- Tissue Preparation: Use rat frontal cortex homogenates or HEK-293 cells stably expressing human 5-HT

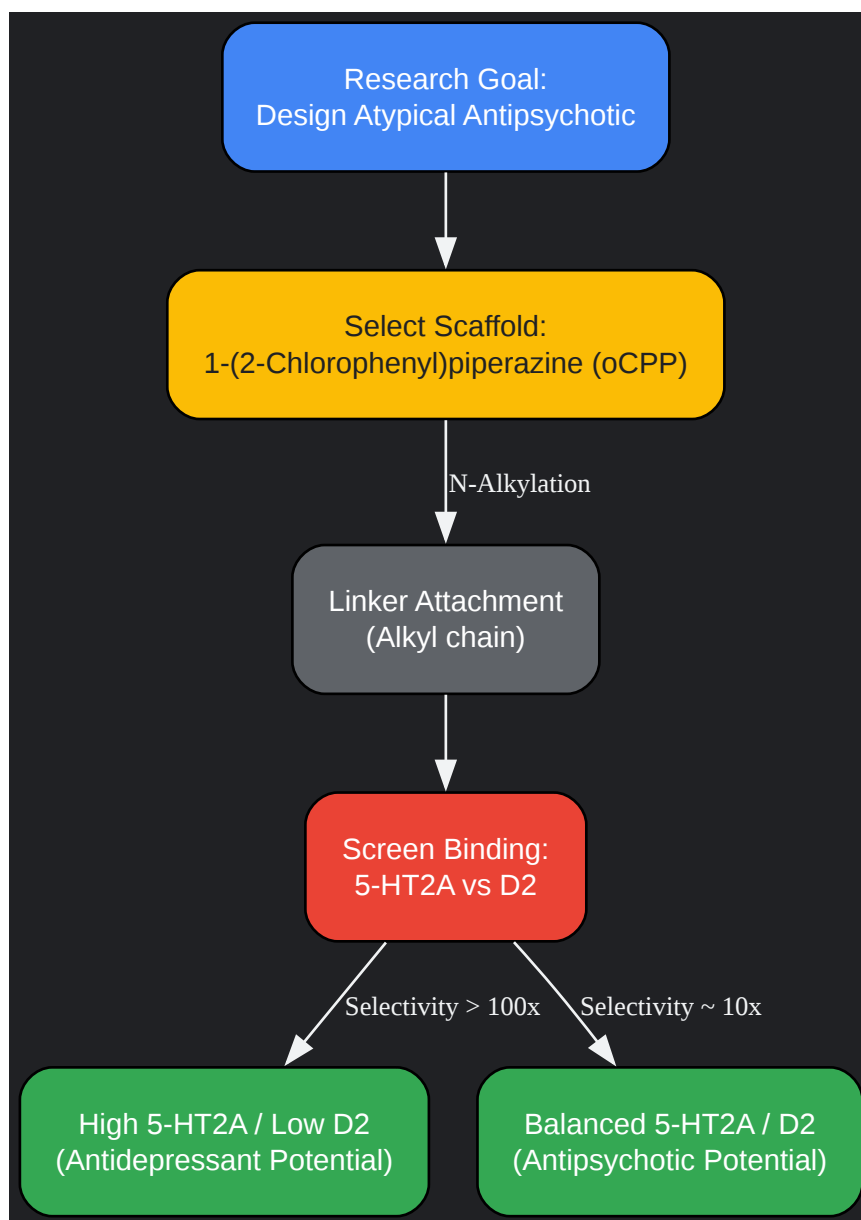
- Radioligand: [  
H]-Ketanserin (0.5 nM).
- Non-Specific Binding (NSB): Define using Methysergide (1  
M) or Mianserin.
- Incubation: Incubate oCPP (concentration range  
to  
M) with tissue and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
- Termination: Rapid filtration through GF/B filters using a cell harvester.
- Analysis: Calculate IC  
and convert to  
using the Cheng-Prusoff equation.

## Safety & Handling (E-E-A-T)

- Hazard Identification: oCPP is an irritant. However, the parent anilines (2-chloroaniline) used in synthesis are highly toxic and can induce methemoglobinemia.
- Salt Form Stability: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
- Handling: Always handle in a fume hood. Avoid dust generation.

## Visualizing the Pharmacological Workflow

The following diagram illustrates the decision-making process when using oCPP as a scaffold in drug design.



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Caption: Decision tree for utilizing oCPP in antipsychotic drug discovery.

## References

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## Sources

- [1. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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